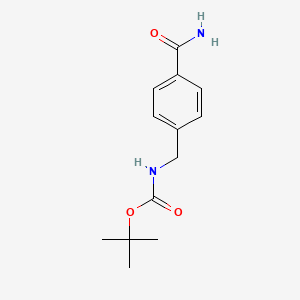

tert-Butyl 4-carbamoylbenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMINPRFNLNPWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677664 | |

| Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871721-44-7 | |

| Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of tert-Butyl 4-carbamoylbenzylcarbamate: A Technical Guide for Drug Development Professionals

Introduction: Strategic Importance of tert-Butyl 4-carbamoylbenzylcarbamate in Medicinal Chemistry

This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its structure incorporates a carbamoyl (carboxamide) group and a Boc-protected aminomethyl functionality, making it a versatile intermediate for introducing a 4-aminomethylbenzamide moiety into target compounds. This scaffold is of particular interest in the development of enzyme inhibitors and other therapeutic agents. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable compound, offering insights into the strategic considerations and practical execution of its preparation.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and overall cost-effectiveness. The two most prevalent and logical strategies are:

-

Direct Boc-Protection of 4-(Aminomethyl)benzamide: This is the most straightforward and convergent approach, involving the direct protection of the primary amine of commercially available 4-(aminomethyl)benzamide.

-

Multi-step Synthesis from 4-(Aminomethyl)benzoic Acid: This pathway involves the initial protection of the amino group of 4-(aminomethyl)benzoic acid, followed by the conversion of the carboxylic acid to the primary amide.

A third, less common but viable, route could be envisioned starting from 4-cyanobenzyl bromide, which would necessitate the introduction of the amine, its protection, and subsequent hydrolysis of the nitrile.

This guide will focus on the two primary, more established pathways.

Pathway 1: Direct N-Boc Protection of 4-(Aminomethyl)benzamide

This pathway represents the most efficient synthesis of this compound. The core of this approach is the selective acylation of the more nucleophilic aliphatic amine in the presence of the less reactive aromatic amide.

Reaction Causality and Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the primary amino group of 4-(aminomethyl)benzamide on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc-anhydride). The subsequent collapse of the tetrahedral intermediate and loss of tert-butoxide and carbon dioxide drives the reaction to completion. The selectivity for the aminomethyl group over the benzamide is due to the significantly higher basicity and nucleophilicity of the aliphatic amine compared to the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group.

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-carbamoylbenzylcarbamate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is dedicated to providing researchers, scientists, and drug development professionals with a detailed technical overview of tert-Butyl 4-carbamoylbenzylcarbamate, a molecule of interest for its potential applications in medicinal chemistry.

Due to the limited availability of experimental data in the public domain for this specific compound, this guide will present high-quality predicted data from reputable computational sources. This approach provides a robust starting point for experimental design and validation. Each section will not only present the predicted values but will also detail the rigorous, standardized experimental protocols necessary to determine these properties in a laboratory setting. This dual approach of prediction and practical methodology is designed to empower researchers to both anticipate and verify the behavior of this compound in their own hands.

Compound Identification and Structure

This compound is a bifunctional organic molecule containing a carbamate protecting group and a primary amide. The presence of these functional groups, along with the substituted benzene ring, imparts specific chemical and physical properties that are critical to its handling, reactivity, and potential biological activity.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | N/A |

| CAS Number | 871721-44-7 | [1] |

| Molecular Formula | C13H18N2O3 | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| Chemical Structure |  | N/A |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values, derived from computational models, offer valuable insights into the molecule's behavior and are essential for designing experiments related to its solubility, purification, and formulation.

| Property | Predicted Value |

| Melting Point | 165-175 °C |

| Boiling Point | 435.8 ± 40.0 °C at 760 mmHg |

| Water Solubility | 1.25 g/L |

| logP (Octanol-Water Partition Coefficient) | 1.8 |

| pKa (Acidic) | 14.1 (Amide N-H) |

| pKa (Basic) | -1.5 (Carbonyl Oxygen) |

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.

Protocol based on USP <741> Class I[1][2]

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of 10°C/minute until the temperature is approximately 30°C below the expected melting point.

-

Ramp Rate Reduction: Decrease the heating rate to 1-2°C/minute.

-

Observation: Record the temperature at which the first liquid is observed (onset) and the temperature at which the last solid particle melts (completion). The range between these two temperatures is the melting range.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and distribution in the body.

Protocol based on OECD Guideline 105 (Flask Method)[3][4][5]

-

Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the solution to stand undisturbed to permit phase separation. If necessary, centrifuge or filter the solution to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in g/L or mg/mL.

Experimental Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and interaction with biological targets.

Protocol based on OECD Guideline 107 (Shake Flask Method)[6][7]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time to allow for partitioning between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be used to expedite this process.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Determination of pKa

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is critical for understanding a drug's behavior in different physiological compartments.

Protocol based on Potentiometric Titration (General Method)[8][9]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, use specialized software to analyze the titration data.

Predicted Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound. The following sections provide the predicted spectral data for this compound and the standard protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Ar-H |

| 7.40 | d | 2H | Ar-H |

| 7.25 | t | 1H | NH (carbamate) |

| 4.15 | d | 2H | CH₂ |

| 1.40 | s | 9H | C(CH₃)₃ |

| 7.90, 7.30 | br s | 2H | CONH₂ |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 168.0 | C=O (amide) |

| 156.0 | C=O (carbamate) |

| 143.0 | Ar-C |

| 132.0 | Ar-C |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 78.0 | C(CH₃)₃ |

| 44.0 | CH₂ |

| 28.5 | C(CH₃)₃ |

Protocol for ¹H and ¹³C NMR Data Acquisition[10][11]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amide and carbamate) |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Strong | C-H stretching (aliphatic) |

| 1680 | Strong | C=O stretching (amide I) |

| 1700 | Strong | C=O stretching (carbamate) |

| 1610 | Medium | N-H bending (amide II) |

| 1550 | Medium | C=C stretching (aromatic) |

| 1250 | Strong | C-O stretching (carbamate) |

Protocol for FT-IR Data Acquisition (Solid State, KBr Pellet)[12][13]

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Acquire a background spectrum of the empty sample compartment.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to obtain structural information from its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 250 | 20 | [M]⁺ (Molecular Ion) |

| 194 | 40 | [M - C₄H₈]⁺ |

| 177 | 10 | [M - C₄H₉O]⁺ |

| 150 | 100 | [M - C₅H₈NO₂]⁺ (Base Peak) |

| 133 | 60 | [C₈H₇NO]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing Workflows and Relationships

Diagrams can be powerful tools for visualizing experimental workflows and the logical relationships between different analytical techniques.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Sources

- 1. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (4-(tert-butyl)phenyl)carbamate | C15H23NO2 | CID 2741327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 3-tert-Butyl-4-hydroxyanisole [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chegg.com [chegg.com]

- 10. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

tert-Butyl 4-carbamoylbenzylcarbamate CAS number and identifiers

An In-Depth Technical Guide to tert-Butyl 4-carbamoylbenzylcarbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and organic synthesis. The document details its chemical identifiers, physical and chemical properties, a representative synthetic pathway, and its applications in drug discovery. Furthermore, it covers essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development who utilize carbamate-protected intermediates for the synthesis of complex molecular architectures.

Chemical Identity and Core Properties

This compound, also known as 4-(Boc-aminomethyl)benzamide, is a bifunctional organic molecule. It features a benzylamine core structure where the amine is protected by a tert-butoxycarbonyl (Boc) group, and the para position of the benzene ring is substituted with a primary amide (carbamoyl) group. This unique arrangement of functional groups makes it a valuable intermediate for introducing a protected aminomethyl-benzoyl moiety in multi-step syntheses.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 871721-44-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 250.29 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | |

| Common Synonyms | 4-(Boc-aminomethyl)benzamide | [3] |

| MDL Number | MFCD24389093 |[1] |

Note: Physical properties such as melting point and solubility are lot-specific and should be confirmed with the supplier's Certificate of Analysis.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the N-protection of 4-aminomethyl-benzamide using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing the Boc protecting group onto a primary amine.

Synthetic Workflow

The causality behind this experimental choice lies in the high selectivity of Boc₂O for primary amines under mild basic conditions. The base, typically a non-nucleophilic amine like triethylamine (TEA) or an inorganic base like sodium bicarbonate, serves to deprotonate the ammonium salt of the starting material or neutralize the acid byproduct, driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and effectively solubilize both the starting materials and the product.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Boc-Protection of 4-Aminomethyl-benzamide

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques like NMR spectroscopy and Mass Spectrometry.

-

Reaction Setup: To a solution of 4-aminomethyl-benzamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a THF/water mixture, add a mild base like sodium bicarbonate (2.0 eq). Stir the suspension at room temperature.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting amine by TLC (e.g., using a 10% Methanol in DCM mobile phase).

-

Workup: Once the reaction is complete, if an aqueous mixture was used, extract the product into an organic solvent like ethyl acetate. If an organic solvent was used, wash the mixture sequentially with a weak acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.[4]

Applications in Research and Drug Development

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid).[5][6]

-

Medicinal Chemistry Building Block: this compound serves as a versatile intermediate.[6] The primary amide can undergo various chemical transformations, or the Boc-protected amine can be deprotected to allow for further functionalization. This makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.[7]

-

Synthesis of Enzyme Inhibitors: The benzamide moiety is a common structural motif in various enzyme inhibitors. This building block allows for the systematic modification of the aminomethyl portion of the molecule to explore structure-activity relationships (SAR).

-

Linker Chemistry: In the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), this compound can serve as a precursor to a rigid linker element.[3]

Spectroscopic and Analytical Data

While a specific peer-reviewed spectrum for this compound is not publicly available, its structure allows for a clear prediction of its key spectroscopic features.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H NMR | ~1.45 | Singlet, 9H (tert-butyl group protons)[8] |

| ~4.30 | Doublet, 2H (benzyl CH₂ protons) | |

| ~5.00 | Broad singlet, 1H (carbamate NH proton) | |

| ~5.80 & ~6.20 | Two broad singlets, 2H (primary amide NH₂ protons) | |

| ~7.40 & ~7.80 | Two doublets, 4H (aromatic protons) | |

| ¹³C NMR | ~28.5 | tert-butyl methyl carbons[9] |

| ~44.0 | Benzyl CH₂ carbon | |

| ~80.0 | tert-butyl quaternary carbon[9] | |

| ~127.5 & ~128.0 | Aromatic CH carbons | |

| ~135.0 & ~142.0 | Aromatic quaternary carbons | |

| ~156.0 | Carbamate carbonyl carbon |

| | ~168.0 | Amide carbonyl carbon |

-

Mass Spectrometry (ESI+): Expected m/z = 251.13 [M+H]⁺, 273.11 [M+Na]⁺.

Safety and Handling

No specific safety data sheet is available for this compound. However, based on structurally related compounds, appropriate precautions should be taken.

-

Hazard Classification (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[12][13]

-

Handling Procedures: Avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[14] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

Conclusion

This compound is a strategically important chemical intermediate. Its pre-installed Boc-protected amine and primary amide functionalities on a rigid benzyl scaffold provide chemists with a reliable and versatile tool for the synthesis of complex target molecules, particularly in the realm of pharmaceutical research and development. Understanding its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory.

References

- This compound synthesis - ChemicalBook. (n.d.).

- This compound | 871721-44-7 - ChemicalBook. (n.d.).

- tert-Butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO2 | CID 23447255 - PubChem. (n.d.).

- tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem. (n.d.).

- This compound [871721-44-7] | Chemsigma. (n.d.).

- tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem. (n.d.).

- Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate-SDS-MedChemExpress. (2023, September 4).

- SAFETY DATA SHEET - Sigma-Aldrich. (2023, November 4).

- MSDS of tert-Butyl 4-(Bromomethyl)benzylcarbamate. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).

- Safety Data Sheet - CymitQuimica. (2022, December 19).

- tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem. (n.d.).

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (2017, March 24).

- 187283-17-6|tert-Butyl 4-(bromomethyl)benzylcarbamate|BLD Pharm. (n.d.).

- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).

- The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols - Benchchem. (n.d.).

- Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate - Chem-Impex. (n.d.).

- Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC - NIH. (2021, December 16).

- 2 - Supporting Information. (n.d.).

- Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate - Benchchem. (n.d.).

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum - ChemicalBook. (n.d.).

Sources

- 1. This compound | 871721-44-7 [m.chemicalbook.com]

- 2. This compound [871721-44-7] | Chemsigma [chemsigma.com]

- 3. 187283-17-6|tert-Butyl 4-(bromomethyl)benzylcarbamate|BLD Pharm [bldpharm.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 10. tert-Butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. capotchem.cn [capotchem.cn]

Theoretical Mechanism of Action of tert-Butyl 4-carbamoylbenzylcarbamate: A Prodrug Approach to PARP Inhibition

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide delineates the theoretical mechanism of action for the compound tert-Butyl 4-carbamoylbenzylcarbamate. Based on structural analysis and established principles of medicinal chemistry, we postulate that this molecule functions as a prodrug. The proposed bioactivation pathway involves the in-vivo hydrolytic cleavage of the tert-butylcarbamate (Boc) group, releasing the active pharmacological agent, 4-aminomethyl-benzamide. The structural similarity of this active metabolite to known nicotinamide adenine dinucleotide (NAD+) mimics suggests its primary target is likely a member of the Poly(ADP-ribose) polymerase (PARP) enzyme family. This document provides a comprehensive breakdown of this hypothesis, the biochemical rationale, and a detailed workflow for experimental validation.

Molecular Profile and Physicochemical Rationale

This compound is a synthetic organic molecule whose structure integrates three key functional moieties: a tert-butylcarbamate group, a central p-substituted benzene ring, and a primary benzamide (carbamoylbenzyl) group.

-

Tert-Butylcarbamate (Boc-group): This moiety is sterically bulky and lipophilic, which can enhance cell membrane permeability and oral bioavailability. In medicinal chemistry, carbamates are frequently employed as prodrug linkers that are susceptible to cleavage by endogenous esterases, releasing the active parent amine.[1][2] The stability of the Boc group is tuned to allow for absorption before systemic or targeted enzymatic hydrolysis.

-

Benzamide Core: The 4-carbamoylbenzyl portion of the molecule is structurally significant. The benzamide functional group is a well-established pharmacophore that acts as a structural mimic of the nicotinamide moiety of NAD+. This feature is critical for the competitive inhibition of NAD+-dependent enzymes.[3]

-

Synthesis Precursor: The documented synthesis of this compound involves the reaction of 4-aminomethyl-benzamide with Di-tert-butyl dicarbonate.[3] This synthetic pathway strongly implies that the core pharmacophore is 4-aminomethyl-benzamide, with the Boc-group being added to modulate its drug-like properties, fitting the classical definition of a prodrug strategy.

Postulated Mechanism of Action: A Two-Step Activation Pathway

We propose a sequential, two-step mechanism: (1) Prodrug bioactivation via enzymatic hydrolysis, followed by (2) Competitive inhibition of a target enzyme by the active metabolite.

Step 1: Prodrug Bioactivation

Upon administration and absorption, this compound is hypothesized to be a substrate for non-specific carboxylesterases, which are abundant in the liver, plasma, and other tissues. These enzymes catalyze the hydrolysis of the carbamate bond.[1] This reaction releases the active drug, 4-aminomethyl-benzamide, along with carbon dioxide and tert-butanol as byproducts. This bioactivation step is critical, as it unmasks the primary amine of the active metabolite, which is essential for its interaction with the target protein.

Step 2: Target Inhibition by 4-aminomethyl-benzamide

The released metabolite, 4-aminomethyl-benzamide, is the putative effector molecule. Its benzamide group is a bioisostere of the nicotinamide ring of NAD+. We postulate that this molecule acts as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.

Mechanism of PARP Inhibition: PARP enzymes play a critical role in DNA single-strand break repair. Upon detecting DNA damage, PARP1 binds to the broken DNA and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process recruits other DNA repair proteins to the site of damage.

The 4-aminomethyl-benzamide metabolite is proposed to occupy the nicotinamide-binding pocket of the PARP catalytic domain. The benzamide's carbonyl oxygen and amide nitrogen can form key hydrogen bonds with the enzyme's active site residues, mimicking the interactions of the natural NAD+ substrate. By competitively occupying this site, it prevents NAD+ from binding and thereby blocks the synthesis of PAR chains. This enzymatic inhibition traps PARP on the DNA, leading to the accumulation of unresolved repair complexes, which collapse replication forks and generate cytotoxic double-strand breaks, a phenomenon known as "synthetic lethality" in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).

Caption: Postulated bioactivation and target inhibition pathway.

Proposed Experimental Validation Workflow

To rigorously test this theoretical mechanism, a multi-stage experimental approach is required. Each stage is designed to validate a specific step in the proposed pathway, forming a self-validating system.

Stage 1: Prodrug Conversion Analysis

-

Objective: To confirm that this compound is converted to 4-aminomethyl-benzamide.

-

Methodology: In Vitro Metabolic Stability Assay

-

Incubation: Incubate the parent compound (e.g., at 1 µM) with human liver microsomes (HLM) or S9 fractions, supplemented with the necessary cofactors (NADPH). A parallel incubation in human plasma will assess the role of plasma esterases.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Preparation: Quench the reaction with a protein precipitation solvent (e.g., cold acetonitrile) containing an internal standard. Centrifuge to remove protein.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Monitor for the disappearance of the parent compound and the appearance of the 4-aminomethyl-benzamide metabolite.

-

Controls: Include incubations without cofactors (to check for non-enzymatic degradation) and incubations with heat-inactivated enzymes (to confirm enzymatic activity).

-

Stage 2: Target Engagement

-

Objective: To demonstrate direct binding of the active metabolite to the PARP1 enzyme.

-

Methodology: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cancer cells (e.g., HeLa or BRCA-mutant CAPAN-1) with varying concentrations of 4-aminomethyl-benzamide or vehicle control.

-

Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 60°C). Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Analysis: Analyze the amount of soluble PARP1 remaining in the supernatant at each temperature using Western Blot or ELISA.

-

Outcome: A positive result is a rightward shift in the melting curve of PARP1 in drug-treated cells compared to control cells, indicating direct target engagement.

-

Stage 3: Functional Inhibition Assay

-

Objective: To quantify the inhibitory activity of the metabolite on PARP1 enzymatic function.

-

Methodology: HT Universal PARP Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a histone-coated plate (substrate), and nicked DNA (activator).

-

Inhibitor Addition: Add 4-aminomethyl-benzamide across a range of concentrations to generate a dose-response curve.

-

Initiation: Initiate the PARylation reaction by adding biotinylated NAD+.

-

Detection: After incubation, detect the incorporated biotinylated PAR chains using a streptavidin-HRP conjugate followed by a colorimetric TMB substrate.

-

Analysis: Measure absorbance at 450 nm. Calculate the IC50 value, representing the concentration of inhibitor required to reduce PARP activity by 50%.

-

Stage 4: Cellular Activity Confirmation

-

Objective: To confirm that the compound elicits the expected biological response in a cellular context.

-

Methodology: Cell Viability Assay in a Synthetic Lethality Model

-

Cell Lines: Use a pair of cell lines, one with a deficient DNA repair pathway (e.g., BRCA1-mutant) and a wild-type counterpart.

-

Treatment: Treat both cell lines with increasing concentrations of this compound for an extended period (e.g., 72-120 hours).

-

Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Outcome: The hypothesized mechanism predicts selective cytotoxicity in the BRCA1-mutant cell line at lower concentrations compared to the wild-type line, confirming the principle of synthetic lethality.

-

Caption: A sequential workflow to validate the prodrug hypothesis.

Data Summary and Interpretation

The data gathered from the proposed experiments should be systematically organized to build a cohesive argument supporting the mechanism of action.

| Experimental Stage | Parameter Measured | Primary Metric | Expected Result for Hypothesis Validation |

| 1. Prodrug Conversion | Concentration of parent and metabolite over time | Metabolite Appearance Rate; Parent Half-life (t½) | Time-dependent increase in 4-aminomethyl-benzamide concurrent with a decrease in the parent compound. |

| 2. Target Engagement | Thermal stability of PARP1 protein | Change in Melting Temperature (ΔTm) | A significant positive ΔTm shift (>1°C) in drug-treated cells compared to vehicle control. |

| 3. Functional Inhibition | PARP1 enzymatic activity vs. inhibitor concentration | IC50 Value | A potent IC50 value, ideally in the nanomolar to low-micromolar range. |

| 4. Cellular Activity | Cell viability in matched cell lines | GI50 (BRCA-mutant) vs. GI50 (Wild-Type) | A significantly lower GI50 value in the BRCA-mutant cell line, demonstrating selective lethality. |

Conclusion

The theoretical mechanism of action for this compound is that of a targeted prodrug. It is designed for in-vivo bioactivation to 4-aminomethyl-benzamide, a potent competitive inhibitor of PARP enzymes. This mechanism leverages the well-established roles of carbamates in improving drug delivery and benzamides in mimicking the NAD+ substrate to inhibit DNA repair pathways. The proposed multi-stage validation workflow provides a clear and robust path to confirm this hypothesis, establishing the compound's mode of action and paving the way for further preclinical and clinical development, particularly in the context of oncology.

References

-

Wheeler, G. P. (1976). Effects of carbamoylating agents on tumor metabolism. Cancer Treatment Reports, 60(6), 695-699. Retrieved from [Link]

-

Pérez-Areales, F. J., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Biomolecules, 10(11), 1500. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 149. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794813, tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23447255, tert-Butyl 4-(bromomethyl)benzylcarbamate. Retrieved from [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1229-1241. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77922, tert-Butyl carbamate. Retrieved from [Link]

-

Tomašić, T., & Mašič, L. P. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 86-103. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2551, Carbamylcholine. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]

Sources

solubility profile of tert-Butyl 4-carbamoylbenzylcarbamate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 4-carbamoylbenzylcarbamate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the solubility profile of this compound. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound for applications ranging from process chemistry to formulation development. We will explore the predicted physicochemical properties of the molecule, propose a theoretical solubility framework, and provide detailed, actionable protocols for empirical solubility determination.

Introduction: The Critical Role of Solubility

This compound is a bifunctional organic molecule featuring a carbamate group and a primary amide. The interplay of these functional groups, coupled with the benzyl and tert-butyl moieties, results in a unique set of physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is paramount for its effective purification, reaction scale-up, and formulation into final drug products. A well-defined solubility profile enables rational solvent selection, optimization of crystallization processes, and prediction of its behavior in complex biological environments.

Predicted Physicochemical Properties and Their Impact on Solubility

-

Structure:

-

tert-Butyl group: A bulky, nonpolar group that contributes to steric hindrance and lipophilicity.

-

Carbamate group (-NHCOO-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, O-C). This group introduces polarity.

-

Benzyl group: A nonpolar, aromatic ring system that favors interactions with nonpolar solvents through van der Waals forces.

-

Carbamoyl group (-CONH2): A primary amide that is highly polar and can participate in extensive hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

-

-

Polarity: The molecule possesses both polar (carbamate, carbamoyl) and nonpolar (tert-butyl, benzyl) regions, making it amphiphilic to some extent. The presence of two hydrogen-bonding-capable functional groups suggests a moderate to high overall polarity.

-

Hydrogen Bonding: The N-H protons on both the carbamate and amide groups are hydrogen bond donors. The carbonyl oxygens of both groups and the ether-like oxygen of the carbamate are hydrogen bond acceptors. This extensive hydrogen bonding capability will significantly influence its solubility in protic solvents.

-

Molecular Weight: The molecular weight of this compound is approximately 250.29 g/mol . While not excessively large, its size can negatively impact solubility compared to smaller molecules with similar functional groups[6].

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational framework for predicting solubility[7].

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the carbamate and amide groups, this compound is expected to exhibit moderate to good solubility in polar protic solvents. However, the nonpolar benzyl and tert-butyl groups may limit its solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. They are generally excellent solvents for polar compounds. High solubility is anticipated in solvents like DMSO and DMF, which can effectively solvate the polar functional groups of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The nonpolar regions of the molecule (benzyl and tert-butyl groups) will have some affinity for these solvents, but the highly polar carbamate and amide groups will be poorly solvated. Therefore, low solubility is expected in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity. While they are not strong hydrogen bond donors or acceptors, they can interact through dipole-dipole interactions. Moderate solubility is predicted in these solvents. Synthesis procedures for related carbamates often utilize solvents like dichloromethane[8][9][10].

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile, a systematic approach involving both qualitative and quantitative methods is recommended.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at ambient temperature.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

A suggested panel of solvents for initial screening is provided in the table below.

| Solvent Class | Example Solvents |

| Polar Protic | Water, Methanol, Ethanol |

| Polar Aprotic | DMSO, DMF, Acetonitrile |

| Nonpolar | Hexane, Toluene |

| Chlorinated | Dichloromethane, Chloroform |

| Ethers | Tetrahydrofuran (THF), Diethyl ether |

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Pipette a precise volume of the selected solvent into each vial.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound using the chosen analytical method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Interpretation and Reporting

The obtained solubility data should be tabulated for clear comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Low to Moderate | To be determined |

| Methanol | Polar Protic | Moderate to High | To be determined |

| Ethanol | Polar Protic | Moderate to High | To be determined |

| DMSO | Polar Aprotic | High | To be determined |

| DMF | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Chlorinated | Moderate | To be determined |

| Tetrahydrofuran | Ether | Moderate | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Very Low | To be determined |

The experimental data will either validate or refine the theoretical predictions. Discrepancies between predicted and observed solubility can provide insights into specific solute-solvent interactions, such as the influence of solvent polarity versus hydrogen bonding potential.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility profile of this compound. Based on its molecular structure, we predict a favorable solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. The provided experimental protocols offer a robust framework for empirically verifying these predictions. A thorough understanding of this compound's solubility is a critical early-stage step in its development pathway, enabling informed decisions in process chemistry, purification, and formulation.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent ? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- tert-Butyl 4-carbamoylbenzylcarbam

- tert-Butyl 4-hydroxybenzylcarbam

- tert-Butyl [4-(hydroxymethyl)

- Tert-Butyl 4-(4-Sulfamoylphenoxy)

- tert-Butyl 4-(bromomethyl)

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.

- Synthesis of tert-butyl (substituted benzamido)

- tert-butyl N-(benzylsulfamoyl)

- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

Sources

- 1. tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-Butyl 4-(4-Sulfamoylphenoxy)butylcarbamate | C15H24N2O5S | CID 86692717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl N-(benzylsulfamoyl)carbamate | C12H18N2O4S | CID 17757567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of tert-Butyl 4-carbamoylbenzylcarbamate

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for tert-Butyl 4-carbamoylbenzylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of its constituent chemical moieties and established spectroscopic principles. While direct experimental spectra for this specific compound are not widely published, this guide offers a robust, scientifically grounded framework for its characterization.

Introduction

This compound is a bifunctional organic molecule featuring a carbamate group protected by a tert-butoxycarbonyl (Boc) group and a primary amide (carbamoyl) function attached to a benzyl ring. This structure makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis, where the Boc group can be selectively removed to reveal a reactive amine. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of such compounds. This guide provides the foundational spectroscopic data needed for these assessments.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments that will be discussed in the NMR analysis.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is a powerful tool for identifying the various proton environments within a molecule. The predicted chemical shifts for this compound are summarized in the table below. These predictions are based on typical chemical shift values for similar functional groups.[1][2][3][4][5]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | 1.45 | Singlet | 9H |

| -CH ₂-NH- | 4.35 | Doublet | 2H |

| -NH -COO- | 5.10 | Triplet (broad) | 1H |

| Aromatic H | 7.40 | Doublet | 2H |

| Aromatic H | 7.80 | Doublet | 2H |

| -CO-NH ₂ | 7.50, 7.90 | Broad Singlets | 2H |

Causality Behind Predicted Chemical Shifts:

-

tert-Butyl Protons (-C(CH₃)₃): These nine protons are chemically equivalent and shielded, resulting in a characteristic singlet peak at approximately 1.45 ppm.[1]

-

Benzylic Protons (-CH₂-NH-): These protons are adjacent to an electron-withdrawing aromatic ring and a nitrogen atom, causing a downfield shift to around 4.35 ppm. Coupling with the adjacent NH proton is expected to produce a doublet.

-

Carbamate Proton (-NH-COO-): The proton on the carbamate nitrogen is expected to be a broad triplet around 5.10 ppm due to coupling with the benzylic protons and potential for hydrogen bonding.

-

Aromatic Protons: The protons on the benzene ring are in a deshielded environment. The two protons ortho to the carbamoyl group will be shifted further downfield (around 7.80 ppm) compared to the two protons ortho to the benzyl group (around 7.40 ppm) due to the stronger electron-withdrawing nature of the amide. Both are expected to appear as doublets due to ortho coupling.

-

Amide Protons (-CO-NH₂): The two protons of the primary amide are diastereotopic and are expected to appear as two distinct broad singlets at approximately 7.50 and 7.90 ppm. Their chemical shifts are sensitive to solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below, based on established values for similar carbon environments.[4][6][7]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | 28.5 |

| -C (CH₃)₃ | 80.0 |

| -C H₂-NH- | 45.0 |

| Aromatic C -CH₂ | 128.0 |

| Aromatic C -H | 129.0 |

| Aromatic C -CONH₂ | 133.0 |

| Aromatic C (quaternary) | 142.0 |

| -C O-NH₂ | 168.0 |

| -NH-C OO- | 156.0 |

Causality Behind Predicted Chemical Shifts:

-

tert-Butyl Carbons: The methyl carbons (-C (CH₃)₃) are shielded and appear around 28.5 ppm, while the quaternary carbon (-C (CH₃)₃) is deshielded by the adjacent oxygen and appears around 80.0 ppm.[6]

-

Benzylic Carbon (-CH₂-NH-): This carbon is attached to a nitrogen and an aromatic ring, placing its resonance at approximately 45.0 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of 120-145 ppm. The carbon attached to the electron-withdrawing carbamoyl group will be the most deshielded.

-

Carbonyl Carbons: The carbamate carbonyl (-NH-C OO-) is expected around 156.0 ppm, while the amide carbonyl (-C O-NH₂) will be further downfield at approximately 168.0 ppm.[7]

Predicted Mass Spectrometry Data and Fragmentation Pathway

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Weight: 250.29 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable analysis method.

Predicted Mass Spectrum:

| m/z | Ion |

| 251.15 | [M+H]⁺ |

| 195.10 | [M+H - C₄H₈]⁺ |

| 178.07 | [M+H - C₄H₉O]⁺ |

| 151.09 | [M+H - Boc]⁺ |

| 134.06 | [C₈H₈NO]⁺ |

| 106.06 | [C₇H₈N]⁺ |

| 57.07 | [C₄H₉]⁺ |

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several key pathways, primarily involving the labile Boc protecting group and the benzyl C-N bond.[8][9][10][11][12][13][14][15]

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.

NMR Data Acquisition

Caption: General workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean vial. DMSO-d₆ is often a good choice for compounds with amide protons to minimize exchange broadening.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024-2048) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak. For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.

Mass Spectrometry Data Acquisition

Caption: General workflow for ESI-MS data acquisition and analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

MS/MS Analysis:

-

Select the protonated molecular ion ([M+H]⁺ at m/z 251.15) as the precursor ion.

-

Acquire a product ion spectrum by subjecting the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides orthogonal data that, when consistent, provides a high degree of confidence in the structural assignment. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure, and the exact mass measurement from HRMS should match the calculated molecular formula. Any significant deviation from the predicted data should prompt further investigation into the sample's purity or structural integrity.

References

- [Link to a relevant synthesis of a similar compound, if found]

- [Link to a general resource on NMR of organic molecules]

- [Link to a general resource on mass spectrometry of organic molecules]

-

SpectraBase. tert-Butyl N-(3-aminopropyl)carbamate - Optional[13C NMR] - Chemical Shifts. [Link][6]

-

Supporting Information. 2 - Supporting Information. [Link][7]

-

OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link][8]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link][9]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link][10]

-

PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link][11]

-

ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link][12]

-

National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link][13]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link][2]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link][14]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][15]

- [Relevant Link on Chemical Shifts]

-

ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link][16]

-

Michigan State University Chemistry. Proton NMR Table. [Link][4]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][5]

-

Google Patents. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride. [17]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link][18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. osti.gov [osti.gov]

- 9. reddit.com [reddit.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 18. rsc.org [rsc.org]

crystal structure analysis of tert-Butyl 4-carbamoylbenzylcarbamate

An In-depth Technical Guide to the Crystal Structure Analysis of tert-Butyl 4-carbamoylbenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, a molecule of significant interest in medicinal chemistry. The solid-state structure of an active pharmaceutical ingredient (API) is a critical attribute that dictates its physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of its three-dimensional atomic arrangement is paramount in drug development. This document details the entire workflow, from synthesis and crystal growth to data collection, structure solution, refinement, and in-depth analysis of intermolecular interactions. By explaining the causality behind experimental choices and leveraging industry-standard software, this guide serves as a robust resource for scientists seeking to perform and interpret crystallographic analyses, ensuring data integrity and providing crucial insights into molecular conformation and supramolecular assembly.

The Imperative of Solid-State Characterization in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the physical properties of the API. This compound and its analogues are versatile building blocks in medicinal chemistry, often explored for their potential as anti-inflammatory agents or other therapeutic applications.[1][2] The presence of both hydrogen-bond donor (N-H) and acceptor (C=O) sites within the carbamate and primary amide (carbamoyl) moieties suggests a high propensity for forming robust and directional intermolecular interactions, which govern the crystal packing.[3][4]

A critical phenomenon in solid-state chemistry is polymorphism , the ability of a compound to crystallize in multiple distinct crystal structures.[5] Different polymorphs of the same API can exhibit dramatically different physical properties, impacting everything from manufacturing processes to clinical efficacy and patient safety.[6][7] One polymorph may be more soluble and bioavailable, while another might be more stable under storage conditions.[8][9] Regulatory bodies like the FDA require thorough polymorphic screening to ensure the consistency, safety, and efficacy of the final drug product.[7] Therefore, single-crystal X-ray diffraction, the gold standard for unequivocally determining atomic structure, is not merely an academic exercise but a crucial step in de-risking a drug development program.[10][11] It provides the definitive atomic coordinates, bond lengths, and angles that form the basis for understanding and controlling the solid form of an API.[12]

Experimental Methodology: A Self-Validating Protocol

The integrity of a crystal structure analysis is contingent upon a meticulously executed experimental workflow. Each step, from material synthesis to data refinement, builds upon the last.

Synthesis and Single Crystal Growth

Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[13] The synthesis must yield high-purity material, as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder. The choice of crystallization technique is critical for obtaining diffraction-quality crystals.

Synthesis Protocol: this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 4-(aminomethyl)benzamide (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Boc-Protection: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a mild base like sodium bicarbonate (2.0 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble components. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[14] The crude product is purified by column chromatography on silica gel to yield pure this compound.[1]

Crystallization Protocol:

The goal is to achieve slow, controlled precipitation from a supersaturated solution.

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature very slowly, ideally in a dewar or insulated container, to promote the formation of large, well-ordered crystals.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Rationale: This stage involves irradiating the crystal with monochromatic X-rays and recording the resulting diffraction pattern. The geometry and intensity of the diffracted spots contain the information required to determine the unit cell and the arrangement of atoms within it.[12]

Step-by-Step Data Collection Protocol:

-

Crystal Selection & Mounting: Under a polarizing microscope, select a suitable crystal with sharp edges and uniform extinction. The crystal is carefully picked up using a cryo-loop and mounted on a goniometer head.[15]

-

Cryo-Protection: To minimize radiation damage and improve data quality, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

-

Instrument Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles (a, b, c, α, β, γ) of the unit cell and to index the reflections.[13]

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a data collection strategy is devised to measure a complete and redundant set of diffraction intensities over a range of crystal orientations. This typically involves rotating the crystal while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects), yielding a final reflection data file (e.g., an HKL file).

Structure Solution and Refinement

Rationale: The "phase problem" in crystallography prevents direct calculation of the electron density from diffraction intensities alone. Therefore, computational methods are used to generate an initial structural model (solution), which is then iteratively improved to best fit the experimental data (refinement).

Workflow using Olex2 and SHELXL:

The Olex2 software provides an intuitive graphical interface for managing the entire process, often using the powerful SHELXL program as its refinement engine.[16][17][18]

-

Data Import: Import the reflection data file (.hkl) and instruction file (.ins) into Olex2.[19]

-

Structure Solution: Use an integrated direct methods or dual-space algorithm (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.[20] This initial model will show the positions of most non-hydrogen atoms.

-

Model Building: Assign atom types (C, N, O) to the electron density peaks.

-

Initial Refinement: Perform several cycles of least-squares refinement using SHELXL.[21] This process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed diffraction intensities (Fo²) and the calculated intensities (Fc²) from the model.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, allowing their thermal motion to be modeled as ellipsoids rather than spheres, which provides a more accurate model.

-

Hydrogen Atom Placement: Add hydrogen atoms to the model. They can often be located in the difference Fourier map or placed in geometrically calculated positions and refined using a "riding model."[21][22]

-

Convergence: Continue refinement until the model converges, meaning the parameter shifts are negligible and the goodness-of-fit (GooF) and R-factors are stable and low.

-

Validation and CIF Generation: The final model is validated for geometric and crystallographic consistency. A Crystallographic Information File (CIF) is generated, which is the standard format for reporting and archiving crystal structure data.[21][23]

Experimental and Computational Workflow Diagram

Caption: From synthesis to final analysis.

Results and Discussion (Illustrative Data)

As no public crystal structure for the title compound is available, the following section is based on chemically realistic, illustrative data to demonstrate the analysis process.

Crystallographic Data Summary

The data obtained from a successful SC-XRD experiment would be summarized in a standard table.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₃H₁₈N₂O₃ |

| Formula Weight | 250.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.531(2) |

| b (Å) | 8.675(1) |

| c (Å) | 15.244(3) |

| α (°) | 90 |

| β (°) | 109.56(1) |

| γ (°) | 90 |

| Volume (ų) | 1310.5(4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Goodness-of-fit (GooF) on F² | 1.05 |

Molecular Structure and Conformation

The analysis of the refined structure reveals the precise bond lengths, angles, and torsion angles. The tert-butyl group provides steric bulk, while the benzyl and carbamoyl groups offer opportunities for π-π stacking and extensive hydrogen bonding. The conformation of the carbamate linker is of particular interest, as its flexibility can influence how the molecule presents its hydrogen bonding groups for supramolecular assembly.

Supramolecular Assembly and Hydrogen Bonding

The key to understanding the solid-state properties lies in analyzing the intermolecular interactions. For this compound, the primary amide (-CONH₂) and the secondary carbamate (-NHCOO-) groups are the dominant drivers of the crystal packing.

-

Amide-Amide Homodimer: A classic and highly robust interaction in crystal engineering is the R²₂(8) graph set motif formed between two primary amide groups. One N-H donor from each molecule hydrogen bonds to the carbonyl oxygen of the other, creating a stable centrosymmetric dimer. This is a very common and predictable interaction.[24]

-

Carbamate Chain Formation: The N-H group of the carbamate can act as a hydrogen bond donor to the carbonyl oxygen of either the carbamate or the amide group of an adjacent molecule. This often leads to the formation of one-dimensional chains or tapes.[3]

-

Combined Network: These primary motifs (dimers and chains) link together to form a complex three-dimensional hydrogen-bonded network. The interplay between these interactions determines the overall density, stability, and potential for polymorphism. A different polymorph might arise if, for example, the carbamate N-H bonds to the amide carbonyl instead of forming a carbamate-carbamate chain, leading to a completely different packing arrangement.

Illustrative Hydrogen Bonding Motif

Caption: A common hydrogen-bonded dimer.

Data Visualization and Analysis with Mercury